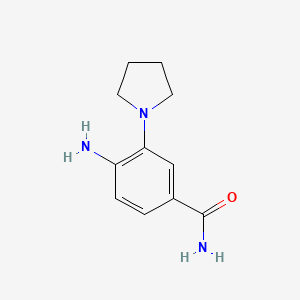

4-Amino-3-(pyrrolidin-1-yl)benzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

4-amino-3-pyrrolidin-1-ylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O/c12-9-4-3-8(11(13)15)7-10(9)14-5-1-2-6-14/h3-4,7H,1-2,5-6,12H2,(H2,13,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXSJNGITIMPKOT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=C(C=CC(=C2)C(=O)N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10734566 | |

| Record name | 4-Amino-3-(pyrrolidin-1-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10734566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

917909-55-8 | |

| Record name | 4-Amino-3-(pyrrolidin-1-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10734566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Derivatization Strategies for 4 Amino 3 Pyrrolidin 1 Yl Benzamide

Retrosynthetic Analysis of 4-Amino-3-(pyrrolidin-1-yl)benzamide

A retrosynthetic analysis of this compound reveals several potential disconnection points, leading to various synthetic strategies. The primary disconnections are typically at the amide bond and the C-N bond between the aromatic ring and the pyrrolidine (B122466) moiety.

Disconnection Approach A: Amide Bond Disconnection

This is the most straightforward approach, disconnecting the amide C-N bond. This leads to two key synthons: a 4-amino-3-(pyrrolidin-1-yl)benzoic acid equivalent and ammonia (B1221849) or an ammonia surrogate. The benzoic acid precursor, in turn, can be disconnected at the pyrrolidine C-N bond.

Key Intermediates:

4-Amino-3-(pyrrolidin-1-yl)benzoic acid

4-nitro-3-fluorobenzoic acid

Pyrrolidine

This strategy involves first establishing the substituted benzene (B151609) ring and then forming the amide.

Disconnection Approach B: Pyrrolidine C-N Bond Disconnection

Alternatively, the bond between the pyrrolidine nitrogen and the benzene ring can be disconnected first. This leads to a 3-halo-4-aminobenzamide (or a protected version) and pyrrolidine as starting materials. This approach focuses on forming the benzamide (B126) core before introducing the pyrrolidine ring via nucleophilic aromatic substitution.

Key Intermediates:

4-Amino-3-fluorobenzamide (B1611203) (or 4-nitro-3-fluorobenzamide)

Pyrrolidine

Established Synthetic Pathways and Optimizations

The synthesis of this compound and its derivatives is often embedded within the larger synthetic routes of pharmacologically active molecules. google.com These established pathways provide a blueprint for its preparation.

Both linear and convergent strategies can be envisioned for the synthesis of this compound.

Linear Synthesis: A plausible linear sequence starts with a commercially available substituted benzene. For example, starting from 3-fluoro-4-nitrobenzoic acid, a sequential process would involve:

Nucleophilic aromatic substitution of the fluorine with pyrrolidine.

Conversion of the carboxylic acid to a benzamide.

Reduction of the nitro group to an amine.

Convergent Synthesis: A convergent approach would involve preparing key fragments separately and then combining them. For instance, 4-amino-3-fluorobenzamide could be prepared in one branch, while a pyrrolidine derivative is prepared in another. The final step would be the coupling of these two fragments. While less common for a molecule of this size, convergent strategies become highly efficient for more complex derivatives.

A common synthetic route that exemplifies a linear approach is outlined below:

| Step | Reactants | Reagents and Conditions | Product |

| 1 | 3-Fluoro-4-nitrobenzoic acid, Pyrrolidine | K2CO3, DMSO, 80-100°C | 4-Nitro-3-(pyrrolidin-1-yl)benzoic acid |

| 2 | 4-Nitro-3-(pyrrolidin-1-yl)benzoic acid | SOCl2 or EDC/HOBt, NH3 | 4-Nitro-3-(pyrrolidin-1-yl)benzamide |

| 3 | 4-Nitro-3-(pyrrolidin-1-yl)benzamide | H2, Pd/C or SnCl2, EtOH | This compound |

This table presents a representative synthetic scheme; specific conditions may vary.

Modern synthetic chemistry places a strong emphasis on sustainability. The principles of green chemistry can be applied to the synthesis of this compound to reduce its environmental impact. wipo.int

Solvent Selection: Traditional syntheses often use polar aprotic solvents like DMF or DMSO. mdpi.com Green chemistry encourages the use of safer alternatives such as propylene (B89431) carbonate or ionic liquids, where feasible. mdpi.comresearchgate.net For the reduction step, ethanol (B145695) is a relatively green solvent.

Atom Economy: The choice of reagents can significantly impact atom economy. For instance, catalytic hydrogenation for the nitro group reduction is preferable to using stoichiometric reducing agents like tin(II) chloride, which generates significant metal waste.

Energy Efficiency: Utilizing microwave irradiation for steps like the nucleophilic aromatic substitution or amide formation can sometimes reduce reaction times and energy consumption compared to conventional heating.

The efficiency of the synthesis heavily relies on the appropriate selection of catalysts and the optimization of reaction conditions.

Palladium-Catalyzed Reactions: For the nitro group reduction, Palladium on carbon (Pd/C) is a highly effective and widely used catalyst. The optimization of hydrogen pressure, temperature, and catalyst loading is crucial for achieving high yields and purity.

Amide Coupling Reagents: In the conversion of the carboxylic acid to the amide, a variety of coupling reagents can be used. While thionyl chloride is effective, it is harsh and generates acidic byproducts. Milder and more modern coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with HOBt (Hydroxybenzotriazole) are often preferred in pharmaceutical synthesis for their high efficiency and milder conditions.

Phase-Transfer Catalysis: For the nucleophilic aromatic substitution step, a phase-transfer catalyst could potentially be employed to facilitate the reaction between the aqueous pyrrolidine and the organic-soluble fluoronitrobenzoic acid, possibly allowing for the use of more environmentally benign solvent systems.

Synthesis of this compound Analogues and Derivatives

The core structure of this compound serves as a scaffold for the synthesis of a wide range of analogues. nih.gov These derivatives are often explored in the context of drug discovery programs. chemrxiv.org

The primary amino group at the 4-position is a key handle for derivatization. It can readily undergo a variety of chemical transformations to introduce new functional groups and build more complex molecules.

A common derivatization is acylation , where the amino group reacts with an acyl chloride or a carboxylic acid (using a coupling agent) to form a new amide bond. This is a fundamental step in the synthesis of many biologically active compounds.

Example: Synthesis of an Acylated Derivative

| Reactant | Reagent | Conditions | Product |

| This compound | But-2-ynoyl chloride | A mild base (e.g., DIPEA), aprotic solvent (e.g., DCM) | N-(4-Benzamido-2-(pyrrolidin-1-yl)phenyl)but-2-ynamide |

This type of functionalization is crucial in the synthesis of complex pharmaceutical agents, where the properties of the final molecule are fine-tuned by the nature of the acyl group.

Another important reaction is alkylation , which can be achieved through reductive amination with an aldehyde or ketone, or by direct reaction with an alkyl halide. These reactions expand the diversity of accessible structures from the primary amine.

Substituent Effects on the Pyrrolidine Ring

The pyrrolidine ring is a key structural feature, and the introduction of substituents can significantly impact the molecule's properties. The pyrrolidine moiety is a five-membered saturated nitrogen-containing heterocycle known for its hydrophilicity, basicity, and structural rigidity. tandfonline.com These characteristics make it a valuable scaffold in drug design. tandfonline.comresearchgate.netdntb.gov.ua

Substituents on the pyrrolidine ring can influence the molecule's conformation and basicity. For example, substituents at the C-2 position can alter the basicity of the pyrrolidine nitrogen, while substituents at the C-4 position can affect the puckering of the ring. nih.gov The non-planar nature of the pyrrolidine ring, often described as "pseudorotation," allows it to explore a greater three-dimensional space, which can be crucial for binding to biological targets. researchgate.net

The synthetic versatility of the pyrrolidine ring allows for precise modifications to its physicochemical properties, which can lead to improved target selectivity and reduced off-target effects. tandfonline.com Structure-activity relationship studies on various pyrrolidine-containing compounds have shown that even minor changes to the substituents can have a profound impact on biological activity. For instance, in a series of pyrrolidine sulfonamides, fluorophenyl substituents at the 3-position of the pyrrolidine ring resulted in better in vitro potency. nih.gov

The following table summarizes the potential effects of substituents at different positions of the pyrrolidine ring.

| Position on Pyrrolidine Ring | Type of Substituent | Potential Effect |

| C2 | Electron-withdrawing group | Decrease in basicity of the nitrogen atom. nih.gov |

| C3 | Bulky group | Steric hindrance, influencing binding orientation. |

| C4 | Polar group | Increased hydrophilicity. |

| C4 | Trifluoromethyl group | Can favor a pseudo-axial conformation of other substituents. nih.gov |

| Nitrogen (N1) | Alkyl or aryl group | Altered basicity and lipophilicity. nih.gov |

Stereoselective Synthesis of Chiral Analogues

The presence of stereogenic centers in the pyrrolidine ring necessitates the development of stereoselective synthetic methods to obtain enantiomerically pure analogues. The spatial orientation of substituents can lead to different biological profiles due to varied binding modes with enantioselective proteins. researchgate.net

Several strategies have been successfully employed for the stereoselective synthesis of chiral pyrrolidine derivatives. One common approach is to start with a chiral precursor. For example, (S)-(+)-3-aminopyrrolidine dihydrochloride (B599025) has been synthesized from L-aspartic acid. researchgate.net This method involves a sequence of reactions including acylation, esterification, reduction, and ring-closing. researchgate.net Similarly, trans-4-hydroxy-L-proline is another readily available chiral starting material that can be converted to chiral 3-aminopyrrolidine (B1265635) derivatives through a series of steps including decarboxylation, protection, sulfonation, azide (B81097) substitution (with configuration inversion), and reduction. google.com

Another powerful technique for the stereoselective synthesis of pyrrolidines is the 1,3-dipolar cycloaddition reaction. acs.orgbeilstein-journals.org This method allows for the creation of multiple stereogenic centers in a single step with high diastereoselectivity. acs.org For instance, the reaction between chiral N-tert-butanesulfinylazadienes and azomethine ylides, catalyzed by silver carbonate, can produce densely substituted pyrrolidines with high regio- and diastereoselectivities. acs.org

Chemoenzymatic methods also offer a highly selective route to chiral pyrrolidines. A regio- and stereoselective cascade involving a transaminase and a monoamine oxidase has been used to synthesize chiral 2,5-disubstituted pyrrolidines from achiral 1,4-diketones.

The table below outlines various stereoselective synthetic approaches to chiral pyrrolidine analogues.

| Synthetic Strategy | Chiral Source/Key Step | Example Application |

| Chiral Pool Synthesis | L-Aspartic Acid | Synthesis of (S)-(+)-3-aminopyrrolidine dihydrochloride. researchgate.net |

| Chiral Pool Synthesis | trans-4-hydroxy-L-proline | Synthesis of (S)-3-aminopyrrolidine dihydrochloride. google.com |

| Asymmetric Cycloaddition | 1,3-Dipolar Cycloaddition | Synthesis of densely substituted pyrrolidines. acs.org |

| Chemoenzymatic Synthesis | Transaminase/Monoamine Oxidase Cascade | Synthesis of chiral 2,5-disubstituted pyrrolidines. |

Molecular Interactions and Mechanistic Insights of 4 Amino 3 Pyrrolidin 1 Yl Benzamide

Exploration of Potential Molecular Targets and Binding Mechanisms

Enzymatic Inhibition/Activation Studies (e.g., kinase interactions)

There are no publicly available studies that have investigated the inhibitory or activating effects of 4-Amino-3-(pyrrolidin-1-yl)benzamide on any enzymes, including kinases.

Receptor Binding Profiling (e.g., neurotransmitter receptors)

No data from receptor binding assays for this compound has been published. Therefore, its affinity and selectivity for any neurotransmitter receptors or other receptor types are unknown.

Protein-Protein Interaction Modulation

Research on the ability of this compound to modulate protein-protein interactions has not been reported in the scientific literature.

Cellular Pathway Interrogation in In Vitro Models

Gene Expression and Regulation Studies (e.g., qPCR, RNA-seq in cell lines)

There are no available studies that have examined the effects of this compound on gene expression or regulation in any cell lines.

Protein Expression and Post-Translational Modification Analysis (e.g., Western blot, proteomics in cell lines)

No research has been published detailing the impact of this compound on protein expression levels or post-translational modifications in in vitro models.

Intracellular Signaling Cascade Investigations

No studies detailing the effects of this compound on intracellular signaling pathways have been identified. Research in this area would typically involve identifying the molecular targets of the compound and mapping the subsequent downstream signaling events that are modulated upon its binding. This could include, but is not limited to, the activation or inhibition of protein kinases, phosphatases, or other enzymes involved in cellular communication. However, no such investigations for this compound have been published.

Biophysical Characterization of Ligand-Target Interactions

A critical aspect of understanding a compound's mechanism of action is the direct measurement of its binding affinity and thermodynamics with its biological target. Methodologies commonly employed for this purpose are outlined below, though no data using these techniques for this compound is currently available.

Surface Plasmon Resonance (SPR) and Biolayer Interferometry (BLI)

SPR and BLI are label-free techniques used to measure the kinetics of binding and dissociation between a ligand (such as a small molecule) and a target protein immobilized on a sensor surface. This analysis provides key parameters like the association rate constant (kₐ), dissociation rate constant (kₑ), and the equilibrium dissociation constant (Kₑ), which is a measure of binding affinity. Without experimental data, the binding kinetics of this compound to any biological target remain unknown.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change that occurs upon the binding of a ligand to its target molecule. This technique provides a complete thermodynamic profile of the interaction, including the binding affinity (Kₐ), enthalpy change (ΔH), and entropy change (ΔS). Such data would offer insights into the forces driving the binding of this compound to its putative target, but no ITC studies have been reported.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Binding Epitope Mapping

NMR spectroscopy is a powerful tool for identifying the specific amino acid residues of a protein that are involved in the interaction with a ligand. By comparing the NMR spectra of the target protein in the presence and absence of the compound, researchers can map the binding site, or "epitope," at an atomic level. This information is crucial for understanding the specificity of the interaction and for guiding further drug development. However, no NMR studies detailing the binding epitope of this compound have been published.

Cellular Phenotypic Assays for Mechanistic Elucidation

Cell Viability and Proliferation Studies

Assays that measure cell viability and proliferation are fundamental in assessing the biological activity of a compound. These studies, often conducted in cultured cell lines, can determine if a compound has cytotoxic (cell-killing) or cytostatic (cell growth-inhibiting) effects. The results from such assays are often presented as IC₅₀ values, representing the concentration of the compound required to inhibit a biological process by 50%. This information is foundational for understanding the potential of a compound and for elucidating its mechanism of action. In the case of this compound, no data from cell viability or proliferation studies have been made publicly available.

Apoptosis and Necrosis Pathway Analysis

There is no available research detailing the analysis of apoptosis and necrosis pathways influenced by this compound.

Cell Cycle Progression Analysis

There is no available research detailing the analysis of cell cycle progression as affected by this compound.

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses

Systematic Exploration of Structural Modifications on Molecular Activity

The benzamide (B126) group is a common feature in many biologically active compounds. It consists of a benzene (B151609) ring attached to an amide group (-C(=O)NH₂). This moiety is crucial for establishing specific interactions with protein targets.

Hydrogen Bonding: The amide portion of the benzamide can act as both a hydrogen bond donor (via the N-H protons) and a hydrogen bond acceptor (via the carbonyl oxygen). This dual capability allows it to form strong and specific hydrogen bonds with amino acid residues in a protein's binding pocket, which is often a critical factor for potent biological activity. mdpi.com In related benzamide structures, these N-H···O and N-H···N hydrogen bonds connect molecules into chains, demonstrating their importance in molecular architecture. mdpi.com

Aromatic Interactions: The benzene ring can engage in several non-covalent interactions, including π-π stacking and hydrophobic interactions. mdpi.com In many receptor-ligand complexes, the aromatic ring of a benzamide derivative can stack with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.

Structural Scaffold: The benzamide unit serves as a rigid scaffold that orients the other substituents (the amino group and the pyrrolidine (B122466) ring) into a specific three-dimensional arrangement. The substitution pattern on the benzene ring is critical; the relative positions of the amino and pyrrolidine groups are fixed by their attachment to the ring, influencing the molecule's ability to fit into a specific binding site. The benzamide itself belongs to the class of aminobenzoic acids and their derivatives. drugbank.com

Modifications to this moiety, such as adding substituents to the benzene ring, can alter electronic properties, solubility, and steric profile, thereby fine-tuning the compound's activity and selectivity.

The pyrrolidine ring, a five-membered saturated heterocycle containing nitrogen, plays a significant role in defining the pharmacological profile of 4-Amino-3-(pyrrolidin-1-yl)benzamide.

Conformational Rigidity and Vectorial Orientation: The pyrrolidine ring introduces a degree of conformational constraint. Compared to a flexible alkyl chain, this ring limits the possible orientations of the molecule. This rigidity can be advantageous, as it reduces the entropic penalty upon binding to a target. The specific conformation of the ring and its point of attachment dictate the spatial vector of other functional groups, which is crucial for selectivity. nih.gov In related heterocyclic compounds, changes in ring structure (e.g., from a pyrrolo[2,3-d]pyrimidine to an azaindole) alter the preferred conformation and orientation of the attached cyclic amine (a piperidine (B6355638) ring in that case), which in turn significantly impacts selectivity for the target kinase. nih.gov

Target-Specific Interactions: In studies of related compounds, derivatives of 6-(3-amino-pyrrolidin-1-yl)-pyridin-3-yl-amine were identified as potent antagonists for the melanin-concentrating hormone receptor-1 (MCH-R1). nih.gov This indicates that the pyrrolidine moiety is compatible with and can contribute to high-affinity binding at certain biological targets.

The table below illustrates how modifications to cyclic amine moieties in related compounds can impact target affinity.

| Compound Modification | Target | Effect on Affinity/Selectivity | Reference |

| Change from pyrrolo[2,3-d]pyrimidine to 7-azaindole | PKB vs PKA | Generally lower selectivity observed | nih.gov |

| Introduction of 4-tert-butyl substituent | PKB vs PKA | Increased selectivity | nih.gov |

| Pyrrolidine-containing derivatives | MCH-R1 | Identified as potent antagonists | nih.gov |

The primary amino group (-NH₂) attached to the benzene ring is a key determinant of the compound's biological activity, primarily through its ability to form critical hydrogen bonds.

Key Hydrogen Bonding Site: The amino group is a strong hydrogen bond donor. In many kinase inhibitors, for instance, a primary or secondary amine forms a crucial hydrogen bond with a "hinge" region of the enzyme's ATP-binding site. This interaction often serves as an anchor, holding the inhibitor in place. The optimization of related amine-containing compounds has led to potent inhibitors. nih.gov

Modulation of Electronic Properties: As an electron-donating group, the amino group influences the electronic character of the benzamide ring system, which can affect binding affinity and reactivity.

Salt Formation and Physicochemical Properties: The basic nature of the amino group allows for the formation of salts (e.g., hydrochloride salts). This can significantly improve the compound's solubility and crystalline properties, which are important for formulation and bioavailability. Research on related amine derivatives has shown that they can be potent and functionally active. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling of this compound Derivatives

QSAR is a computational technique used to build mathematical models that correlate the structural or physicochemical properties of a set of compounds with their biological activities. jocpr.comnih.gov This approach allows for the prediction of the activity of new, unsynthesized molecules, thereby guiding drug design and saving resources. nih.gov

The foundation of any QSAR model is the calculation of molecular descriptors, which are numerical representations of a molecule's properties. slideshare.net For a series of this compound derivatives, a wide range of descriptors would be calculated to capture the structural variations.

The main steps in this process include:

Preparation of the Dataset: A collection of molecules with known biological activities is required. nih.gov

Calculation of Descriptors: Software is used to calculate hundreds or thousands of descriptors for each molecule. nih.gov

Feature Selection: Statistical methods are employed to select the subset of descriptors that have the most significant correlation with the biological activity, avoiding redundancy and overfitting.

The table below lists types of descriptors that would be relevant for modeling this class of compounds.

| Descriptor Class | Examples | Description | Relevance |

| Electronic | Partial charges, Dipole moment, HOMO/LUMO energies | Describes the electron distribution and reactivity of the molecule. | Important for electrostatic and hydrogen bonding interactions. jocpr.commdpi.com |

| Steric/Topological | Molecular weight, Molecular volume, Shape indices | Describes the size, shape, and branching of the molecule. | Crucial for how well the molecule fits into a binding site. |

| Lipophilic | LogP (partition coefficient), Polar Surface Area (PSA) | Describes the molecule's solubility in water versus lipids. | Relates to membrane permeability and absorption. nih.gov |

| Constitutional | Atom counts, Bond counts, Number of rings | Simple counts of structural features. | Provides a basic structural fingerprint. slideshare.net |

Once the relevant descriptors are selected, a mathematical model is constructed to form an equation that links the descriptors to the activity. slideshare.net

Model Development: A common method is Multiple Linear Regression (MLR), which generates a simple linear equation. Another powerful technique is Partial Least Squares (PLS), which is effective when descriptors are inter-correlated. researchgate.net The goal is to create a model that accurately reflects the relationship within a "training set" of compounds. nih.gov

A hypothetical QSAR equation might look like: Biological Activity = c0 + (c1 * LogP) - (c2 * Molecular_Volume) + (c3 * Dipole_Moment) Where c0, c1, c2, and c3 are coefficients determined by the regression analysis.

Model Validation: A QSAR model must be rigorously validated to ensure it is robust and has predictive power for new molecules. jocpr.com Key validation metrics include:

R² (Coefficient of Determination): Indicates how well the model fits the training data. A value closer to 1.0 is better. A recent study on other compounds reported an R² of 0.9092 for their best model. nih.gov

Q² (Cross-validated R²): Assesses the model's internal predictability through techniques like leave-one-out cross-validation.

Predictive R²: Evaluates the model's ability to predict the activity of an external "test set" of compounds that were not used to build the model. This is the ultimate test of a QSAR model's utility. researchgate.net

The table below summarizes key statistical parameters used in QSAR model validation.

| Parameter | Description | Typical Good Value |

| R² | Coefficient of determination for the training set. | > 0.6 |

| Q² (or R²cv) | Cross-validated coefficient of determination. | > 0.5 |

| Predictive R² | Coefficient of determination for the external test set. | > 0.5 |

By applying these QSAR principles, researchers can rationally design new derivatives of this compound with potentially enhanced potency and more desirable pharmacological properties.

Conformational Analysis and Bioactive Conformation Determination

The conformational landscape of this compound, while not extensively documented for this specific molecule, can be inferred from theoretical studies on closely related compounds, such as 3-pyrrolidyl-o-methoxybenzamides. nih.gov The flexibility of this molecule arises from several rotatable bonds: the bond connecting the pyrrolidine ring to the benzene ring, and the bond between the benzoyl group and the amide nitrogen.

Theoretical conformational analysis of model 3-pyrrolidyl benzamide derivatives indicates the existence of both folded and extended conformers. nih.gov In the case of 2-methoxy-N-(1-methyl-3-pyrrolidyl)benzamide, folded conformers were found to have the lowest energy, although extended conformers are only a few kilocalories per mole less stable. nih.gov This suggests that for this compound, a dynamic equilibrium between different conformations is likely.

The determination of the bioactive conformation, the specific three-dimensional arrangement a molecule adopts when it interacts with a biological target, is crucial for understanding its mechanism of action. In the absence of specific biological data for this compound, we can look at general principles. For a molecule to be biologically active, it must adopt a conformation that is complementary to the binding site of its target protein. Methods for proposing a bioactive conformation often involve comparing the conformational profiles of active and inactive analogue compounds. nih.gov For substituted benzamides, the relative orientation of the aromatic ring and the side chains is critical for receptor binding. nih.govacs.org

Table 1: Conformational Preferences of Related Benzamide Derivatives

| Compound/Scaffold | Most Stable Conformation | Method of Determination |

| 2-methoxy-N-(1-methyl-3-pyrrolidyl)benzamide | Folded | Theoretical Conformational Analysis |

| 3-fluoropyrrolidine | Cis-twist ring with axial N-H | Quantum-Chemical Analysis |

| Pyrrolidine Enamines | s-cis and s-trans conformers are similarly stable | Computational Protocol |

This table presents data on related compounds to infer potential conformational characteristics of this compound.

Structure-Property Relationships Governing Chemical Stability and In Vitro Performance

The chemical stability and in vitro performance of this compound are intrinsically linked to its chemical structure. The presence of the primary amino group and the benzamide functionality are key determinants of its properties.

Metabolic stability is another critical aspect of in vitro performance. The pyrrolidine ring and the aromatic ring are potential sites of metabolism by cytochrome P450 enzymes. Common metabolic pathways for such structures include N-dealkylation of the pyrrolidine ring and hydroxylation of the aromatic ring. Structure-activity relationship studies on related N-[(3S)-pyrrolidin-3-yl]benzamides have shown that substitution at the 2-position of the phenyl ring can lead to good in vitro metabolic stability. nih.gov

Table 2: Physicochemical Properties and In Vitro Data of Related Aminobenzamide Derivatives

| Compound Derivative | Property | Observation |

| o-aminobenzamide derivative (F8) | Water Solubility | Poor, but significantly improved upon formation of a hydrochloride salt. nih.gov |

| o-aminobenzamide derivative (F8·2HCl) | Bioavailability | Significantly improved compared to the free base. nih.gov |

| N-[(3S)-pyrrolidin-3-yl]benzamide (11e) | Metabolic Stability | Good in vitro metabolic stability. nih.gov |

This table provides data on related compounds to illustrate the structure-property relationships that may be relevant for this compound.

Advanced Analytical and Characterization Methodologies for 4 Amino 3 Pyrrolidin 1 Yl Benzamide

Spectroscopic Characterization Techniques

Spectroscopy is a cornerstone in the structural elucidation of organic molecules. By probing the interaction of molecules with electromagnetic radiation, various spectroscopic techniques can reveal detailed information about the electronic structure, functional groups, and atomic connectivity of 4-Amino-3-(pyrrolidin-1-yl)benzamide.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise molecular structure of a compound in solution. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are critical for the unambiguous assignment of all proton (¹H) and carbon (¹³C) signals in the this compound molecule.

¹H NMR: The ¹H NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms. For this compound, the spectrum would exhibit distinct signals for the aromatic protons, the pyrrolidine (B122466) ring protons, and the protons of the primary amine and amide groups. By analogy with related benzamide (B126) and pyrrolidine structures, the expected chemical shifts can be predicted. rsc.orgchemicalbook.comspectrabase.com The aromatic protons on the benzamide ring are expected to appear in the downfield region (typically δ 6.0-8.0 ppm). The protons of the pyrrolidine ring would likely show multiplets in the aliphatic region (δ 1.5-3.5 ppm). mdpi.com The primary amine (-NH₂) and amide (-CONH₂) protons would appear as broad singlets, with their chemical shifts being sensitive to solvent, concentration, and temperature.

¹³C NMR: The ¹³C NMR spectrum reveals the chemical environment of each carbon atom. The aromatic carbons would resonate in the δ 110-150 ppm range, while the carbonyl carbon of the amide group would appear significantly downfield (δ 165-175 ppm). rsc.orgmdpi.com The carbons of the pyrrolidine ring are expected in the upfield region (δ 20-60 ppm). mdpi.com Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) would be used to differentiate between CH, CH₂, and CH₃ groups, although the latter is absent in this molecule.

2D NMR: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be essential to confirm the assignments. A COSY spectrum would establish the coupling relationships between adjacent protons, for instance, within the pyrrolidine ring and on the aromatic ring. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, providing definitive C-H connectivity.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Rationale / Comments |

| Aromatic CH | 6.0 - 7.8 | 110 - 140 | Signals influenced by the electron-donating -NH₂ and -pyrrolidinyl groups, and the electron-withdrawing -CONH₂ group. |

| Pyrrolidine CH₂ (C2', C5') | 3.0 - 3.5 | 45 - 55 | Adjacent to the nitrogen atom, leading to a downfield shift. |

| Pyrrolidine CH₂ (C3', C4') | 1.8 - 2.2 | 20 - 30 | More shielded, appearing further upfield. |

| Aromatic C-NH₂ | N/A | 145 - 155 | Quaternary carbon, shifted downfield by the attached nitrogen. |

| Aromatic C-Pyrrolidine | N/A | 135 - 145 | Quaternary carbon, influenced by the attached nitrogen of the pyrrolidine ring. |

| Aromatic C-CONH₂ | N/A | 120 - 130 | Quaternary carbon, influenced by the amide substituent. |

| Amide C=O | N/A | 168 - 175 | Characteristic downfield shift for a carbonyl carbon. mdpi.com |

| Amine NH₂ | 4.0 - 5.5 | N/A | Broad signal, chemical shift is solvent-dependent. |

| Amide NH₂ | 7.0 - 8.5 | N/A | Broad signal, typically downfield, solvent-dependent. |

Mass Spectrometry (MS) for Molecular Identity and Impurity Profiling

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is indispensable for confirming the molecular weight of this compound and identifying potential impurities.

High-resolution mass spectrometry (HRMS), often coupled with techniques like electrospray ionization (ESI), would provide a highly accurate mass measurement of the molecular ion. chemrxiv.org For this compound (C₁₁H₁₅N₃O), the expected exact mass can be calculated, and its detection confirms the elemental composition. The protonated molecule [M+H]⁺ would be the primary ion observed in positive-ion mode ESI-MS.

Tandem mass spectrometry (MS/MS) would be employed to study the fragmentation patterns of the molecular ion. This provides structural confirmation and helps in identifying impurities. Predicted fragmentation pathways for this compound would include the loss of the pyrrolidine ring, cleavage of the amide bond, and other characteristic fragmentations of the substituted benzene (B151609) ring.

Table 2: Predicted Mass Spectrometry Fragments for this compound

| m/z (Predicted) | Ion Formula | Identity |

| 206.13 | [C₁₁H₁₆N₃O]⁺ | [M+H]⁺ (Protonated Molecular Ion) |

| 189.10 | [C₁₁H₁₃N₂O]⁺ | [M+H - NH₃]⁺ |

| 162.09 | [C₉H₁₂N₃]⁺ | [M+H - CO - NH₂]⁺ |

| 136.08 | [C₇H₁₀N₃]⁺ | [M+H - Pyrrolidine]⁺ (Loss of pyrrolidine ring) |

| 70.08 | [C₄H₈N]⁺ | Pyrrolidinyl fragment |

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that are highly effective for identifying the functional groups present in a molecule.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. The IR spectrum of this compound is expected to show characteristic absorption bands for its key functional groups. mdpi.comresearchgate.net These would include N-H stretching vibrations for the primary amine and amide groups (typically in the 3200-3500 cm⁻¹ region), a strong C=O stretching vibration for the amide carbonyl group (around 1630-1680 cm⁻¹), C-N stretching vibrations, and various bands corresponding to the aromatic ring (C-H and C=C stretching and bending). mdpi.com

Raman Spectroscopy: Raman spectroscopy relies on the inelastic scattering of monochromatic light. It provides information about vibrational modes that are often weak or absent in the IR spectrum, particularly for non-polar bonds. For this compound, Raman spectroscopy would be useful for observing the vibrations of the aromatic ring's carbon skeleton and other symmetric vibrations.

Table 3: Expected Principal IR Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group |

| 3450 - 3200 | N-H Stretch | Primary Amine (-NH₂) and Amide (-CONH₂) |

| 3100 - 3000 | C-H Stretch | Aromatic Ring |

| 2980 - 2850 | C-H Stretch | Pyrrolidine Ring (Aliphatic) |

| 1680 - 1630 | C=O Stretch (Amide I) | Amide |

| 1630 - 1575 | N-H Bend (Amide II) | Amide |

| 1600 - 1450 | C=C Stretch | Aromatic Ring |

| 1350 - 1250 | C-N Stretch | Aromatic Amine, Pyrrolidine |

UV-Visible Spectroscopy for Electronic Transitions and Concentration Determination

UV-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons to higher energy orbitals. For this compound, the substituted benzene ring acts as a chromophore. The presence of the amino and benzamide groups, which are auxochromes, influences the wavelength and intensity of absorption. The UV-Vis spectrum of the parent 4-aminobenzamide (B1265587) shows distinct absorption maxima. nist.gov The addition of the pyrrolidine group is expected to cause a slight shift in these maxima (a bathochromic or "red" shift) due to its electron-donating nature. This technique is particularly useful for quantitative analysis, as the absorbance at a specific wavelength is directly proportional to the compound's concentration, following the Beer-Lambert law. This makes it a valuable tool for concentration determination in various assays. researchgate.net

Chromatographic Separation and Purity Assessment

Chromatographic methods are essential for separating the target compound from impurities, byproducts, and starting materials, as well as for quantifying its purity.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity of pharmaceutical compounds. For a molecule like this compound, which possesses moderate polarity, reversed-phase HPLC (RP-HPLC) would be the method of choice. sielc.com

In a typical RP-HPLC setup, a non-polar stationary phase (like C18 or C8) is used with a polar mobile phase, usually a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol. nih.gov A gradient elution, where the proportion of the organic solvent is increased over time, would likely be employed to ensure the efficient separation of the main compound from any less polar or more polar impurities. Detection is typically achieved using a UV detector set to a wavelength where the compound exhibits strong absorbance, as determined from its UV-Vis spectrum.

The purity of the sample is determined by integrating the area of all peaks in the chromatogram. The peak area of this compound as a percentage of the total peak area gives the purity level. This method can be validated for linearity, accuracy, and precision to serve as a robust quality control assay. For molecules containing primary or secondary amines, pre-column derivatization with fluorescent tags like o-phthalaldehyde (B127526) (OPA) can be used to enhance detection sensitivity if needed. pjoes.comresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Components

While this compound itself is not sufficiently volatile for direct GC-MS analysis without derivatization, this technique is crucial for the identification and quantification of any volatile impurities or residual solvents that may be present from the synthesis process. The method separates volatile compounds in a gas chromatograph, which are then ionized and identified by their mass-to-charge ratio in the mass spectrometer.

Hypothetical GC-MS Data for Residual Solvents:

| Analyte (Solvent) | Retention Time (min) | Detected Mass Fragments (m/z) | Quantification Limit (ppm) |

| Methanol | 3.5 | 31, 29 | 50 |

| Ethanol (B145695) | 4.2 | 45, 31, 29 | 50 |

| Acetone | 4.8 | 58, 43 | 20 |

| Dichloromethane | 5.5 | 84, 86, 49 | 10 |

This table is illustrative and represents the type of data that would be generated were such an analysis performed.

Chiral Chromatography for Enantiomeric Excess Determination

The structure of this compound does not inherently possess a chiral center. However, if a chiral derivative were to be synthesized, or if a chiral impurity was suspected, chiral chromatography would be the definitive method for separating and quantifying the enantiomers. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. High-performance liquid chromatography (HPLC) with a chiral column is a common approach. For some amino acid amides, direct separation on CSPs like crown-ether-based or teicoplanin-based columns has proven effective. researchgate.net In cases where direct separation is challenging, pre-column derivatization with a chiral reagent, such as Marfey's reagent, can be employed to form diastereomers that are separable on a standard C18 column. researchgate.netresearchgate.net

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid.

By diffracting X-rays off a single, high-quality crystal of this compound, it is possible to determine its absolute molecular structure, including bond lengths, bond angles, and conformational details. This technique provides unequivocal structural proof and is the gold standard for structure elucidation. growkudos.commdpi.comrsc.orgresearchgate.net For related benzamide structures, single-crystal X-ray diffraction has been used to confirm molecular connectivity and study intermolecular interactions, such as hydrogen bonding. nih.govresearchgate.net

Illustrative Crystallographic Data Table:

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 5.32 |

| b (Å) | 19.53 |

| c (Å) | 10.30 |

| β (°) | 100.97 |

| Volume (ų) | 1051.4 |

| Z | 4 |

This data is derived from a similar benzamide structure and serves as an example of the information obtained from single-crystal X-ray diffraction. researchgate.net

Powder X-ray Diffraction (PXRD) is an essential tool for characterizing the solid-state forms of a crystalline material. It is used to identify different polymorphs (crystalline forms with the same chemical composition but different crystal structures), as well as to distinguish between crystalline and amorphous (non-crystalline) forms. nih.govicdd.com Each crystalline form produces a unique diffraction pattern, which serves as a fingerprint for that specific polymorph. The presence of a broad, diffuse halo in the diffraction pattern instead of sharp peaks is indicative of an amorphous solid.

Thermal Analysis Techniques

Thermal analysis techniques monitor the physical and chemical properties of a substance as a function of temperature.

Differential Scanning Calorimetry (DSC) is used to study the thermal transitions of a material, such as melting, crystallization, and glass transitions. researchgate.net In a DSC experiment, the difference in the amount of heat required to increase the temperature of a sample and a reference is measured as a function of temperature. For this compound, DSC can be used to determine its melting point and enthalpy of fusion, as well as to detect any polymorphic transitions that may occur upon heating. For instance, studies on benzamide have shown a sharp endothermic peak corresponding to its melting point. researchgate.net

Example DSC Data for a Benzamide Compound:

| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (J/g) |

| Melting | 125.5 | 127.0 | 200.7 |

This table is based on data for benzamide and illustrates the typical information obtained from a DSC analysis. researchgate.net

Thermogravimetric Analysis (TGA) for Thermal Stability

However, a thorough search of scientific databases and literature reveals no specific TGA data for This compound . Research articles detailing the thermogravimetric profile, including onset of decomposition and percentage of weight loss at various temperatures, are not available. Therefore, no data table or detailed research findings on the thermal stability of this specific compound can be presented.

Electrochemical Characterization

Electrochemical characterization methods, such as cyclic voltammetry, are employed to investigate the redox properties of a compound. These techniques can determine oxidation and reduction potentials, which are indicative of a molecule's ability to donate or accept electrons. This information is particularly relevant for compounds that may have applications in areas like materials science or as intermediates in redox-active pharmaceuticals.

Similar to the thermal analysis data, there is no available information in the public domain regarding the electrochemical characterization of This compound . Studies detailing its redox behavior, including voltammetric data or standard potentials, have not been published. Consequently, the relevance of its electrochemical properties has not been established in the scientific literature, and no detailed findings can be reported.

Innovative Applications and Future Research Trajectories for 4 Amino 3 Pyrrolidin 1 Yl Benzamide

Development of 4-Amino-3-(pyrrolidin-1-yl)benzamide as a Molecular Probe

The structural attributes of this compound make it an intriguing candidate for the development of sophisticated molecular probes. Molecular probes are essential tools in chemical biology for the identification and characterization of biological targets and the elucidation of cellular pathways. The aminobenzamide moiety, in particular, can serve as a versatile anchor for the attachment of reporter groups, while the pyrrolidine (B122466) ring can influence solubility, cell permeability, and protein-binding interactions. nih.govpharmablock.com

The primary amino group on the benzamide (B126) ring of this compound is an ideal site for chemical modification, allowing for the straightforward attachment of fluorophores. This could lead to the creation of fluorescent probes to visualize and track the localization of target proteins within cells. Furthermore, the inherent physicochemical properties of the aminobenzamide scaffold can be fine-tuned to optimize the performance of these probes.

Affinity-based probes derived from this compound could also be developed. By incorporating a photoreactive group or a latent reactive handle, this compound could be transformed into a tool for photoaffinity labeling. Such probes are invaluable for covalently labeling and subsequently identifying the protein targets of a bioactive compound, thereby solidifying our understanding of its mechanism of action.

Beyond target identification, molecular probes derived from this compound could serve as powerful tools for dissecting complex biological pathways. By modifying the core structure with functionalities that allow for "click" chemistry, researchers can readily attach various tags for pull-down assays, proteomics, or imaging experiments. The pyrrolidine moiety, with its non-planar structure, can contribute to specific binding interactions, potentially enabling the development of probes with high selectivity for a particular protein or enzyme. researchgate.net The ability to generate a suite of chemical tools from a single, versatile scaffold would be a significant advantage in the systematic study of cellular signaling and metabolic pathways.

Integration into Chemical Biology and Drug Discovery Platforms

The this compound scaffold represents a valuable addition to chemical biology and drug discovery platforms, owing to its favorable physicochemical properties and synthetic accessibility. The pyrrolidine ring is a common feature in many approved drugs, where it often enhances aqueous solubility and provides a three-dimensional vector for interacting with protein targets. pharmablock.com

The inclusion of this compound and its derivatives in screening libraries could lead to the identification of novel biological targets. High-throughput screening campaigns often rely on diverse collections of small molecules to identify "hits" against a wide range of biological assays. The unique combination of a substituted aminobenzamide and a pyrrolidine ring in this compound offers a distinct chemical space that may not be well-represented in existing libraries. A study on N-substituted aminobenzamide scaffolds has shown their potential as inhibitors of enzymes like dipeptidyl peptidase-IV, highlighting the promise of this compound class. nih.gov

Table 1: Potential Screening Library Applications for this compound Derivatives

| Screening Application | Rationale | Potential Target Classes |

| Enzyme Inhibition Assays | The aminobenzamide core is a known pharmacophore for various enzymes. | Kinases, Proteases, Deacetylases |

| Receptor Binding Assays | The pyrrolidine moiety can mimic natural ligands and influence receptor binding. | G-protein coupled receptors (GPCRs), Ion channels |

| Phenotypic Screening | The overall structure may induce specific cellular phenotypes, revealing novel pathways. | Cell cycle regulators, Apoptosis modulators |

Fragment-based drug discovery (FBDD) has emerged as a powerful strategy for the development of potent and selective drug candidates. This approach relies on identifying small, low-affinity "fragments" that bind to a biological target, which are then elaborated into more potent leads. The this compound molecule, with a molecular weight that can be tailored to fall within the typical range for fragments, is an excellent candidate for FBDD.

The pyrrolidinyl and aminobenzamide components can be considered as two distinct fragments that can be independently optimized to enhance binding affinity and selectivity. The pyrrolidine ring, for instance, can be further substituted to explore deeper pockets of a target protein, while the aminobenzamide portion can be modified to improve hydrogen bonding and other key interactions.

Advancements in Synthetic Methodologies Triggered by this compound Analogue Synthesis

The pursuit of analogues of this compound is likely to spur innovation in synthetic organic chemistry. The efficient and stereoselective synthesis of substituted pyrrolidines and functionalized aminobenzamides remains an area of active research. nih.gov The demand for a diverse library of derivatives based on this scaffold would necessitate the development of novel and robust synthetic routes.

For instance, new methods for the regioselective functionalization of the benzamide ring or the stereocontrolled synthesis of substituted pyrrolidines would be highly valuable. The development of one-pot or multicomponent reactions to assemble the core structure of this compound would also be a significant advancement, enabling the rapid generation of a wide array of analogues for biological evaluation. beilstein-journals.org Research into the synthesis of related 2-aminobenzamide (B116534) derivatives has already demonstrated the utility of both conventional and microwave-assisted methodologies. mdpi.com

Table 2: Key Synthetic Challenges and Potential Innovations

| Synthetic Challenge | Potential Innovation | Impact on Analogue Synthesis |

| Regiocontrolled Amination of Benzamides | Development of novel catalytic systems for C-H amination. | Access to a wider range of positional isomers. |

| Stereoselective Pyrrolidine Synthesis | Asymmetric cycloaddition reactions or proline-based strategies. | Creation of enantiomerically pure analogues for improved target selectivity. |

| Efficient Scaffold Assembly | Multicomponent reactions combining the building blocks in a single step. | Rapid library synthesis for structure-activity relationship (SAR) studies. |

Exploration of Novel Binding Sites or Mechanisms Through Rational Design

The rational design of analogs based on the this compound scaffold is a promising strategy to discover inhibitors for new biological targets. The inherent structural features of this compound, such as the sp³-hybridized pyrrolidine ring, allow for the exploration of diverse pharmacophore spaces and stereochemical arrangements, which can lead to selective interactions with novel protein binding sites. google.comnih.gov

Researchers have successfully employed rational design principles on similar benzamide-containing molecules to target a variety of proteins. For instance, the modification of the benzamide scaffold has led to the development of potent inhibitors for enzymes like Bruton's Tyrosine Kinase (BTK), which is crucial in B-cell malignancies. google.comgoogle.com The general approach involves identifying a known binding site and then systematically modifying the core structure to enhance affinity and selectivity.

The pyrrolidine moiety, in particular, offers significant advantages in rational drug design. Its non-planar structure provides a three-dimensional shape that can fit into specific pockets of a target protein that are inaccessible to flatter, aromatic molecules. nih.gov This "pseudorotation" of the pyrrolidine ring allows it to adopt various conformations, increasing the probability of achieving a favorable binding orientation. nih.gov Furthermore, the nitrogen atom in the pyrrolidine ring acts as a basic center and a potential hydrogen bond acceptor, while the amino and benzamide groups provide additional points for interaction with protein residues. nih.gov

By leveraging these properties, medicinal chemists can design focused libraries of this compound derivatives to screen against a wide array of targets. For example, by altering the substituents on the pyrrolidine ring or the benzamide portion, it is possible to modulate the electronic and steric properties of the molecule to fit the specific requirements of a new binding pocket. This approach has been used to develop inhibitors for targets ranging from kinases to G-protein coupled receptors. google.com

A key aspect of this exploration is the use of structural biology techniques, such as X-ray crystallography and cryo-electron microscopy, to visualize how these molecules interact with their targets. This information is invaluable for guiding the next cycle of rational design, allowing for more precise modifications to improve binding and efficacy.

Future Directions in Computational Design and De Novo Ligand Generation

Computational methods are set to play an increasingly vital role in unlocking the full potential of the this compound scaffold. Techniques such as molecular docking, molecular dynamics (MD) simulations, and quantitative structure-activity relationship (QSAR) studies can provide deep insights into the binding mechanisms and guide the design of novel inhibitors. nih.gov

Molecular Docking and Dynamics: Blind docking studies can be employed to search the entire surface of a protein to identify potential binding sites for this compound and its analogs. bohrium.com Once a potential site is identified, more focused docking and MD simulations can predict the binding affinity and stability of the ligand-protein complex. These simulations can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for binding. For instance, docking studies on similar benzamide derivatives have shown that the amide linker can form critical hydrogen bonds with protein backbones. mdpi.com

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can be used to build predictive models for the biological activity of a series of this compound analogs. nih.gov These models can help identify which structural features are most important for activity and guide the design of more potent compounds.

De Novo Ligand Generation: A particularly exciting future direction is the use of de novo design algorithms. These computational tools can generate entirely new molecular structures that are optimized to bind to a specific target. rasayanjournal.co.in Starting with the this compound scaffold, these algorithms can explore a vast chemical space by adding, removing, or modifying functional groups to create novel drug candidates with improved properties. Reinforcement learning, coupled with generative models, can be used to design molecules that not only have high predicted binding affinity but also possess desirable pharmacokinetic properties. rasayanjournal.co.in

The integration of artificial intelligence and machine learning with these computational methods will further accelerate the discovery process, enabling the rapid identification of promising drug candidates based on the this compound core.

Broader Contributions to Understanding the Chemical Space of Benzamide-Pyrrolidine Systems

The study of this compound and its derivatives contributes significantly to our broader understanding of the chemical space occupied by benzamide-pyrrolidine systems. This class of compounds is prevalent in medicinal chemistry, and a deeper knowledge of their properties and potential applications is highly valuable. researchgate.netfrontiersin.org

The pyrrolidine ring is one of the most common nitrogen-containing heterocycles found in FDA-approved drugs. nih.gov Its structural features, including its three-dimensionality and the presence of stereogenic centers, make it a versatile scaffold in drug discovery. nih.govnih.gov When combined with the benzamide moiety, which itself is a common pharmacophore, the resulting system offers a rich platform for generating diverse molecular libraries.

Systematic studies of the structure-activity relationships (SAR) within this chemical class help to map out the "rules" that govern how modifications to the scaffold affect biological activity. For example, research on related compounds has shown that the nature and position of substituents on both the benzamide and pyrrolidine rings can have a profound impact on potency and selectivity. nih.gov

The exploration of the chemical space of benzamide-pyrrolidine systems also drives the development of new synthetic methodologies. Efficient and stereoselective methods for the synthesis of substituted pyrrolidines and their incorporation into benzamide structures are crucial for accessing novel analogs. nih.gov

Below is a table summarizing the biological activities of some representative benzamide and pyrrolidine-containing compounds, illustrating the diverse therapeutic potential of this chemical space.

| Compound Class | Target/Activity | Reference |

| Benzamide Derivatives | PD-1/PD-L1 Inhibition | google.com |

| 4-(2-pyrimidinylamino)benzamide | Hedgehog Signaling Pathway Inhibition | researchgate.net |

| 4-methoxy-3-(piperidin-4-yl)oxy benzamides | Presynaptic Choline Transporter Inhibition | nih.gov |

| Pyrrolidine Derivatives | Dipeptidyl Peptidase IV (DPP-4) Inhibition | patsnap.com |

| (3S,4S)-4-aminopyrrolidine-3-ol derivatives | BACE1 Inhibition | nih.gov |

Q & A

Q. What are the optimal synthetic routes for preparing 4-Amino-3-(pyrrolidin-1-yl)benzamide, and how can reaction conditions be optimized?

The synthesis of this compound typically involves coupling a pyrrolidine-substituted benzoyl chloride with an amine precursor under controlled conditions. For example, analogous benzamide derivatives (e.g., 2-fluoro-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzamide) require catalysts like palladium complexes and elevated temperatures (~80–120°C) to achieve high yields . Key steps include:

- Reagent selection : Use coupling agents such as EDC/HOBt for amide bond formation.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures.

- Yield optimization : Monitor reaction progress via TLC or HPLC to minimize by-products like unreacted pyrrolidine intermediates.

Q. How can researchers characterize the molecular structure and purity of this compound?

Structural validation requires:

- NMR spectroscopy : H and C NMR to confirm substituent positions (e.g., pyrrolidine protons at δ 2.5–3.5 ppm, aromatic protons at δ 6.5–8.0 ppm) .

- Mass spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., calculated 275.3 g/mol for CHNO).

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%).

Advanced Research Questions

Q. How can conflicting solubility data for this compound in polar vs. non-polar solvents be resolved experimentally?

Discrepancies in solubility profiles (e.g., high solubility in DMSO vs. low solubility in water) may arise from protonation states or aggregation. Methodological approaches include:

- pH-dependent solubility assays : Test solubility in buffers (pH 2–12) to identify ionizable groups (e.g., amine at pH 7–9).

- Dynamic light scattering (DLS) : Detect nanoaggregates in aqueous solutions.

- Co-solvent systems : Use PEG-400 or cyclodextrins to enhance aqueous solubility for biological assays .

Q. What experimental strategies can address low yields in the synthesis of this compound analogs?

Low yields (<40%) in multi-step syntheses often result from steric hindrance or side reactions. Mitigation strategies:

- Microwave-assisted synthesis : Reduce reaction time (e.g., 30 minutes at 150°C vs. 24 hours conventionally) .

- Protecting groups : Temporarily block reactive sites (e.g., Boc-protected amines) to prevent undesired substitutions.

- Flow chemistry : Improve heat/mass transfer for exothermic steps (e.g., coupling reactions) .

Q. How can researchers validate the proposed mechanism of action of this compound in kinase inhibition assays?

For kinase-targeted studies (e.g., TrkA/B/C inhibition):

- Biochemical assays : Use ADP-Glo™ kinase assays to measure IC values.

- Cellular assays : Evaluate phosphorylation inhibition via Western blot (e.g., ERK/MAPK pathways).

- Structural analysis : Co-crystallize the compound with kinase domains (e.g., using X-ray diffraction; see analogous structures in ) to identify binding motifs.

Q. What analytical methods are recommended for resolving discrepancies in biological activity data across cell lines?

Variability in IC values may stem from cell-specific uptake or metabolism. Solutions include:

- LC-MS/MS quantification : Measure intracellular compound levels to correlate concentration with activity.

- Metabolic stability assays : Incubate with liver microsomes to identify cytochrome P450-mediated degradation .

- Isoform-specific assays : Test activity against recombinant vs. endogenous kinases (e.g., using CRISPR-edited cell lines) .

Data Interpretation & Experimental Design

Q. How should researchers design dose-response studies to account for off-target effects of this compound?

- Dose range : Use 10-fold dilutions (1 nM–100 µM) to capture full sigmoidal curves.

- Counter-screens : Test against unrelated targets (e.g., GPCRs, ion channels) at 10× IC.

- Negative controls : Include structurally similar but inactive analogs (e.g., 4-Amino-3-methoxybenzamide) to isolate pyrrolidine-specific effects .

Q. What statistical approaches are suitable for analyzing synergistic effects between this compound and standard therapeutics?

- Combination index (CI) : Calculate via Chou-Talalay method using CompuSyn software.

- Isobolograms : Plot dose-effect matrices to distinguish additive vs. synergistic interactions.

- Mechanistic modeling : Apply Bliss independence or Loewe additivity models .

Structural & Functional Insights

Q. How does the pyrrolidine ring in this compound influence its pharmacokinetic properties?

The pyrrolidine moiety enhances:

- Lipophilicity : LogP increases by ~0.5–1.0 units compared to non-cyclic amines, improving membrane permeability (Caco-2 Papp > 5 × 10 cm/s) .

- Metabolic stability : Resistance to oxidative deamination (vs. primary/secondary amines) in hepatic microsomes.

- Target engagement : Conformational rigidity promotes selective binding to hydrophobic kinase pockets .

Q. What computational tools can predict the binding affinity of this compound to novel targets?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.